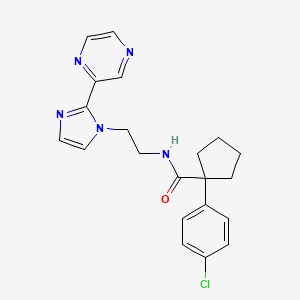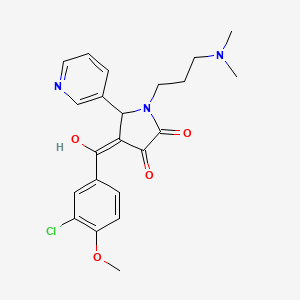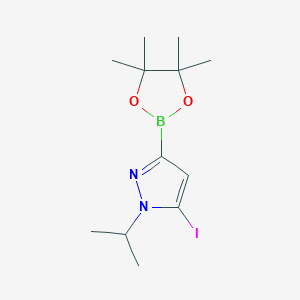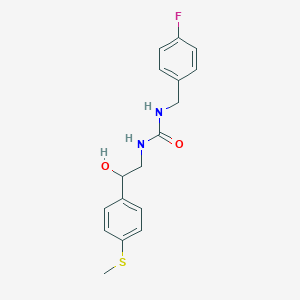
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, also known as LFM-A13, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用機序
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea inhibits the activity of FAK by binding to its ATP-binding site, thereby preventing its phosphorylation and downstream signaling. FAK is a key regulator of cell migration and invasion, and its overexpression is associated with tumor progression and metastasis. Inhibition of FAK activity by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce the migration and invasion of cancer cells, as well as the formation of blood vessels that support tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on FAK activity, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to affect other signaling pathways and cellular processes. It has been shown to reduce the activation of the transcription factor, NF-κB, which plays a key role in inflammation and immune responses. 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
実験室実験の利点と制限
One advantage of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is its specificity for FAK inhibition, which allows for the study of FAK-dependent cellular processes in vitro and in vivo. However, the use of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea in lab experiments is limited by its solubility and stability, which can affect its potency and efficacy. Additionally, the off-target effects of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea on other signaling pathways and cellular processes may complicate the interpretation of experimental results.
将来の方向性
For the study of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea include the development of more potent and selective inhibitors of FAK, as well as the investigation of its therapeutic potential in other diseases, such as fibrosis and cardiovascular disease. The use of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest. Additionally, the study of the downstream signaling pathways and cellular processes affected by FAK inhibition by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea may provide new insights into the mechanisms of cancer progression and metastasis.
合成法
The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves the reaction of 4-fluorobenzylamine with 4-methylthiophenylacetic acid, followed by the reaction of the resulting product with 2-amino-2-(4-methylthiophenyl)ethanol and finally, the reaction of the resulting product with urea. This process yields 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea as a white powder with a melting point of 184-186°C.
科学的研究の応用
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme, focal adhesion kinase (FAK), which plays a key role in cell migration, survival, and invasion. Inhibition of FAK activity by 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce tumor growth and metastasis in preclinical models of cancer. Additionally, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been shown to reduce inflammation and autoimmune responses in preclinical models of rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-23-15-8-4-13(5-9-15)16(21)11-20-17(22)19-10-12-2-6-14(18)7-3-12/h2-9,16,21H,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGVLYXCWKJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

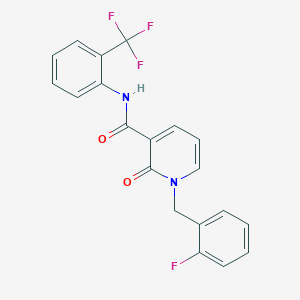
![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)
![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)
![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)
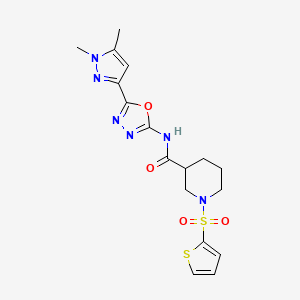
![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B2863744.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)
